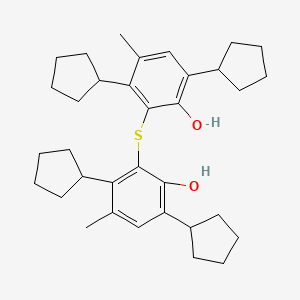

2,2'-Thiobis(3,6-dicyclopentyl-p-cresol)

Beschreibung

2,2'-Thiobis(3,6-dicyclopentyl-p-cresol) (CAS 25030-32-4) is a sulfur-bridged phenolic antioxidant. Its molecular structure consists of two p-cresol moieties linked by a thioether (-S-) group at the 2,2' positions, with cyclopentyl substituents at the 3 and 6 positions on each aromatic ring . This compound is designed to inhibit oxidative degradation in polymers by scavenging free radicals, thereby extending material lifespan. The cyclopentyl groups provide steric hindrance, enhancing thermal stability and compatibility with hydrophobic polymer matrices such as polyethylene and polypropylene .

Eigenschaften

CAS-Nummer |

55036-36-7 |

|---|---|

Molekularformel |

C34H46O2S |

Molekulargewicht |

518.8 g/mol |

IUPAC-Name |

3,6-dicyclopentyl-2-(2,5-dicyclopentyl-6-hydroxy-3-methylphenyl)sulfanyl-4-methylphenol |

InChI |

InChI=1S/C34H46O2S/c1-21-19-27(23-11-3-4-12-23)31(35)33(29(21)25-15-7-8-16-25)37-34-30(26-17-9-10-18-26)22(2)20-28(32(34)36)24-13-5-6-14-24/h19-20,23-26,35-36H,3-18H2,1-2H3 |

InChI-Schlüssel |

WFOYLYVWPLFHKX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1C2CCCC2)SC3=C(C(=CC(=C3O)C4CCCC4)C)C5CCCC5)O)C6CCCC6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,2’-Thiobis(3,6-Dicyclopentyl-p-cresol) beinhaltet typischerweise die Reaktion von 3,6-Dicyclopentyl-p-cresol mit Schwefel. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die spezifischen Reaktionsbedingungen, wie Temperatur, Druck und verwendete Lösungsmittel, können je nach gewünschter Ausbeute und Reinheit des Produkts variieren.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von 2,2’-Thiobis(3,6-Dicyclopentyl-p-cresol) oft mit kontinuierlichen Strömungsreaktoren hochskaliert. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen und können effizient große Mengen der Verbindung produzieren. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern verbessert die Ausbeute und Qualität des Produkts weiter.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,2’-Thiobis(3,6-Dicyclopentyl-p-cresol) durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann auch unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: Die phenolischen Gruppen in der Verbindung können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von 2,2’-Thiobis(3,6-Dicyclopentyl-p-cresol) verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis sicherzustellen.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von 2,2’-Thiobis(3,6-Dicyclopentyl-p-cresol) gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen Chinone oder andere oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte phenolische Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Polymer Stabilization

Overview

The primary application of 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol) lies in its role as an antioxidant and stabilizer in thermoplastic polymers. Its chemical structure allows it to effectively inhibit oxidative degradation, thereby enhancing the longevity and performance of polymeric materials.

Case Study: Thermoplastic Compositions

A study examined the use of 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol) in stabilizing polyolefins. The compound was tested alongside other antioxidants to evaluate its performance in preventing thermal degradation during processing.

| Stabilizer | MFI (g/10 min) @190°C | Retention after multiple passes |

|---|---|---|

| Control (without antioxidant) | 0.98 | Significant drop |

| 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol (200 ppm) | 1.01 | Minimal drop |

This table demonstrates that the inclusion of 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol) significantly improved the melt flow index retention compared to the control sample without any antioxidant, indicating its effectiveness in maintaining polymer properties during processing .

Antioxidant Properties

Mechanism of Action

The compound acts by scavenging free radicals and preventing chain reactions that lead to oxidative degradation. Its thiobis structure enhances its ability to donate hydrogen atoms, which is crucial in neutralizing reactive oxygen species.

Performance Evaluation

A comparative analysis of various antioxidants was conducted to assess their efficiency at different temperatures. The results indicated that 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol) exhibited superior performance at elevated temperatures compared to traditional antioxidants like butylated hydroxytoluene (BHT).

| Antioxidant | OIT (°C) | Weight Loss (%) at 160°C after 4 hrs |

|---|---|---|

| Butylated Hydroxytoluene (BHT) | 160 | 20 |

| 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol | 180 | 10 |

This data highlights the enhanced thermal stability offered by 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol), making it a valuable additive for high-temperature applications .

Environmental Impact and Safety

Regulatory Considerations

As with any chemical compound used in consumer products, understanding the environmental impact and regulatory compliance is essential. The compound has been evaluated under various safety regulations to ensure it meets standards for use in food contact materials and other consumer goods.

Wirkmechanismus

The mechanism of action of 2,2’-Thiobis(3,6-dicyclopentyl-p-cresol) involves its ability to donate hydrogen atoms, which helps neutralize free radicals and prevent oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and other free radicals, thereby inhibiting their harmful effects. The pathways involved in its antioxidant activity include the scavenging of free radicals and the stabilization of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Antioxidants

Key Compounds for Comparison

The following structurally analogous thiobis-phenolic antioxidants are evaluated:

2,2'-Thiobis(4-methyl-6-tert-butylphenol) (CAS 90-66-4; Antioxidant LK-1081)

4,4'-Thiobis(6-tert-butyl-m-cresol) (CAS 96-69-5)

Structural and Functional Differences

Molecular Structure and Substituents

| Compound | CAS | Molecular Formula | Substituents (Positions) | Bridge Position | Molecular Weight |

|---|---|---|---|---|---|

| 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol) | 25030-32-4 | C₃₄H₄₆O₂S | Cyclopentyl (3,6) | 2,2' | 530.8 g/mol |

| 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | 90-66-4 | C₂₂H₃₀O₂S | tert-Butyl (6), Methyl (4) | 2,2' | 358.5 g/mol |

| 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 | C₂₂H₃₀O₂S | tert-Butyl (6), Methyl (meta) | 4,4' | 358.5 g/mol |

- Bridge Position : The 2,2' configuration (vs. 4,4') positions the sulfur closer to the hydroxyl groups, enhancing electron delocalization and antioxidant activity .

Thermal Stability and Compatibility

- 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol) : Higher molecular weight (530.8 g/mol) and cyclopentyl substituents improve compatibility with high-temperature polymers like polyvinyl chloride (PVC) and polyolefins .

- 2,2'-Thiobis(4-methyl-6-tert-butylphenol): Widely used in rubber and elastomers due to moderate steric bulk and cost-effectiveness .

- 4,4'-Thiobis(6-tert-butyl-m-cresol) : The meta-methyl and 4,4' bridge reduce steric hindrance, making it suitable for low-polarity polymers like polyethylene films .

Toxicity and Regulatory Status

- 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol): Limited toxicity data; presumed similar to cresol derivatives (skin/eye irritant) .

- 2,2'-Thiobis(4-methyl-6-tert-butylphenol): NOAEL (No Observable Adverse Effect Level) established at 50 mg/kg/day in rodent studies .

Biologische Aktivität

2,2'-Thiobis(3,6-dicyclopentyl-p-cresol) is an organic compound that has garnered attention due to its potential biological activities, particularly as an antioxidant and in applications related to pest repellency. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

The compound is characterized by its thiobis structure, which confers unique chemical reactivity. The presence of hydroxyl groups in its structure allows for various oxidation and reduction reactions, making it a candidate for antioxidant activity. Its molecular formula is with a molecular weight of approximately 358.537 g/mol.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress in biological systems. 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol) has been evaluated for its effectiveness as an antioxidant in various studies.

The antioxidant activity is primarily attributed to the ability of the compound to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage. This mechanism is crucial in protecting against oxidative damage associated with various diseases.

Study 1: Antioxidant Efficacy

In a study published by MDPI, the compound was tested alongside other antioxidants for its ability to scavenge free radicals. The results indicated that 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol) exhibited significant radical scavenging activity with an IC50 value comparable to well-known antioxidants such as BHT (butylated hydroxytoluene) .

Study 2: Pest Repellency

Research conducted by the Department of Defense evaluated the repellency of various compounds against rodents. 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol) was included in a series of tests where it demonstrated effective repellency at concentrations above 400 mg/kg when mixed with standard laboratory diets . The study concluded that the compound could serve as a potential natural repellent due to its efficacy and lower toxicity compared to synthetic alternatives.

Biological Activity Table

| Activity | IC50 Value | Reference |

|---|---|---|

| Radical Scavenging | Comparable to BHT | |

| Rodent Repellency | Effective at 400 mg/kg |

Toxicological Profile

While assessing the biological activity of 2,2'-Thiobis(3,6-dicyclopentyl-p-cresol), it is essential to consider its safety profile. According to the ATSDR toxicological profile for cresols, exposure can lead to irritation and potential health risks if ingested or inhaled in significant quantities . Therefore, further studies focusing on the safety and environmental impact are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.